1,7-bis(3-chlorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
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Description
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple aromatic rings and functional groups. Detailed structural analysis would typically involve techniques like NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the chlorobenzyl groups might increase its lipophilicity, while the dione group could contribute to its reactivity .Scientific Research Applications
Psychotropic Activity Exploration
Research has explored the design of new derivatives of purine-2,6-dione, focusing on the introduction of hydrophobic substituents to select potent ligands with anxiolytic and antidepressant properties. One study introduced a series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives as potential 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands. Among these, certain compounds produced antidepressant-like effects and exerted anxiolytic-like activity in mice, highlighting the therapeutic potential of modified purine derivatives in psychotropic medication development (Chłoń-Rzepa et al., 2013).
Anticancer and Antimicrobial Activity
Another area of research involves the synthesis of triazino and triazolo[4,3-e]purine derivatives, focusing on their in vitro anticancer, anti-HIV-1, and antimicrobial activities. Certain compounds exhibited considerable activity against melanoma, non-small lung cancer, and breast cancer cell lines. Additionally, some derivatives displayed moderate anti-HIV-1 activity and notable antimicrobial effects against specific bacterial strains, suggesting the potential for developing new therapeutic agents from triazine and purine frameworks (Ashour et al., 2012).
Synthetic Methodology and Catalysis
The novel synthesis of pyridine-pyrimidines and their bis-derivatives catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid has been reported. This method emphasizes the efficiency of triazine-based catalysts in promoting multicomponent reactions under solvent-free conditions, offering a green chemistry approach to synthesizing complex heterocyclic compounds. Such methodologies underscore the significance of triazine derivatives in advancing synthetic organic chemistry (Rahmani et al., 2018).
properties
IUPAC Name |
1,7-bis[(3-chlorophenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N6O2/c1-14-11-29-19-20(26-22(29)31(27-14)13-16-6-4-8-18(25)10-16)28(2)23(33)30(21(19)32)12-15-5-3-7-17(24)9-15/h3-10H,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPHRNVWDALCRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC(=CC=C4)Cl)CC5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-bis(3-chlorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione |
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